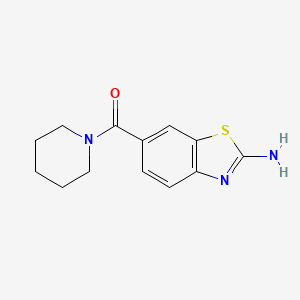

(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-1,3-benzothiazol-6-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c14-13-15-10-5-4-9(8-11(10)18-13)12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXGLOPWFFSJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354338 | |

| Record name | (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351518-88-2 | |

| Record name | (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C13H15N3OS and a molecular weight of 261.34 g/mol, has been studied for its anticancer properties, kinase inhibition, and other therapeutic applications. The following sections provide an overview of its biological activity, including case studies and research findings.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a benzothiazole moiety linked to a piperidine ring. Its IUPAC name is (2-amino-1,3-benzothiazol-6-yl)-piperidin-1-ylmethanone, and it can be represented in various chemical notation formats:

| Notation Type | Representation |

|---|---|

| InChI | InChI=1S/C13H15N3OS/c14-13-15-10-5-4-9(8-11(10)18-13)12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H2,14,15) |

| SMILES | C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)N |

Anticancer Properties

Research has indicated that compounds containing the benzothiazole structure exhibit promising anticancer activity. A study highlighted the potent inhibitory activity of related compounds against the Colony Stimulating Factor 1 Receptor (CSF1R), with IC50 values as low as 1.4 nM for certain analogs . The ability to inhibit CSF1R is particularly relevant as it plays a crucial role in tumor-associated macrophage survival and proliferation.

Kinase Inhibition

The compound has shown selective inhibition against various kinases. For instance, one study reported that derivatives of 2-amino-benzothiazole exhibited strong inhibition against the Epidermal Growth Factor Receptor (EGFR), with IC50 values ranging from 54.0 nM to 96 nM . This suggests that this compound could be developed further as a targeted cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, research has also explored the antimicrobial potential of benzothiazole derivatives. Some studies have reported moderate to good anti-tubercular activity against Mycobacterium tuberculosis strains . The minimum inhibitory concentrations (MICs) of various synthesized compounds were evaluated, indicating potential for further development in treating bacterial infections.

Case Study: CSF1R Inhibition

In an experimental model involving PANC02 tumors, treatment with a related compound resulted in a significant reduction in tumor growth by 62% at a dosage of 200 mg/kg. This was accompanied by decreased levels of tumor macrophages and CSF1R protein levels . Such findings underscore the therapeutic potential of targeting CSF1R in tumor microenvironments.

Research on EGFR Inhibition

Another study demonstrated that specific analogs of the benzothiazole series could effectively inhibit EGFR in cancer cell lines, showing minimal cytotoxicity towards normal cells. This selectivity is crucial for developing safer cancer therapies . The mechanism involved interactions at critical binding sites within the EGFR kinase domain, suggesting that structural modifications could enhance potency and selectivity.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 2-amino-benzothiazole derivatives, including (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone, as promising anticancer agents.

Case Studies

A notable study demonstrated that this compound reduced tumor growth by 62% in an MC38 xenograft model at a dose of 200 mg/kg. The reduction in tumor macrophages and CSF1R protein levels was comparable to established treatments .

| Compound | Target | IC50 (nM) | Effect on Tumor Growth |

|---|---|---|---|

| This compound | CSF1R | 1.4 | 62% reduction |

| Riluzole | ALS | Not specified | Approved for clinical use |

Antitubercular Activity

Benzothiazole derivatives have been extensively researched for their antitubercular properties. The compound's structural characteristics suggest it may possess similar activities.

In Vitro Studies

Recent synthetic developments have shown that benzothiazole derivatives can exhibit moderate to good anti-tubercular activity against Mycobacterium tuberculosis, with various synthetic pathways enhancing their efficacy .

Pharmacological Insights

The pharmacological profile of this compound includes favorable pharmacokinetics and bioavailability across species, making it a candidate for further development in therapeutic applications.

Pharmacokinetics

Studies indicate suitable oral bioavailability and reasonable half-life in preclinical models, which are critical factors for drug development .

Safety Profile

The low toxicity associated with derivatives of the benzothiazole class enhances their attractiveness as therapeutic agents .

Preparation Methods

Bromination of Ethyl 2-Aminobenzo[d]thiazole-6-carboxylate

The synthesis begins with ethyl 2-aminobenzo[d]thiazole-6-carboxylate , which undergoes bromination at the 2-position using copper(II) bromide and t-nitrosobutane in acetonitrile. This reaction proceeds via a radical mechanism, yielding ethyl 2-bromobenzo[d]thiazole-6-carboxylate in 54% yield after 16 hours at room temperature. Characterization by $$ ^1H $$ NMR confirms the bromine substitution, with a singlet at δ 1.292–1.313 ppm corresponding to the ethyl ester’s methyl group.

Piperidine Substitution via Nucleophilic Aromatic Substitution

The brominated intermediate reacts with piperidine in the presence of cesium carbonate as a base, facilitating nucleophilic aromatic substitution (SNAr). This step replaces the bromine atom with a piperidin-1-yl group, producing ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate in 70% yield. IR spectroscopy validates the retention of the ester carbonyl stretch at 1742 cm$$ ^{-1} $$, while LCMS ([M+1]$$ ^+ $$: m/z 291.3) confirms molecular weight.

Hydrolysis and Carboxylic Acid Formation

Saponification of the Ester Group

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using sodium hydroxide in methanol. This step achieves 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid in 85% yield, with the reaction monitored by TLC for completeness. Acidification with 1.5 N HCl precipitates the product, which is purified via recrystallization. The carboxylic acid’s structure is confirmed by $$ ^{13}C $$ NMR, showing a carbonyl carbon at δ 168.15 ppm.

Amide Bond Formation: Introducing the Methanone Moiety

Coupling Reactions with Piperidine

The carboxylic acid undergoes amide coupling with piperidine using propane phosphoric acid anhydride (T3P) as the activating agent. In dichloromethane with triethylamine as a base, this reaction forms (2-(piperidin-1-yl)benzo[d]thiazol-6-yl)(piperidin-1-yl)methanone in 70% yield after column chromatography. LCMS ([M+1]$$ ^+ $$: m/z 329.9) and $$ ^1H $$ NMR (δ 1.548–1.591 ppm, piperidine protons) corroborate the product’s structure.

Alternative Coupling Agents

Comparative studies highlight HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as viable alternatives to T3P, though yields remain comparable (65–76%). These agents facilitate the amide bond under mild conditions, minimizing side reactions such as epimerization.

Optimization Strategies and Challenges

Reaction Temperature and Time

Purification Techniques

- Column Chromatography : Silica gel with ethyl acetate/petroleum ether (50–70%) effectively isolates the final amide.

- Recrystallization : Methanol or dichloromethane yields high-purity crystals for intermediates.

Analytical Characterization

Critical spectroscopic data for (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone :

| Technique | Key Signals |

|---|---|

| $$ ^1H $$ NMR | δ 1.548–1.591 (m, piperidine CH$$ _2 $$), δ 7.291–7.392 (ArH) |

| $$ ^{13}C $$ NMR | δ 168.15 (C=O), δ 158.55 (C=N), δ 130.73 (aromatic carbons) |

| IR | 3288 cm$$ ^{-1} $$ (N–H), 1624 cm$$ ^{-1} $$ (C=O), 687 cm$$ ^{-1} $$ (C–S) |

| LCMS | [M+1]$$ ^+ $$: m/z 329.9 |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structure of (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone?

- Methodological Answer : Use HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for purity assessment, as described in pharmacopeial protocols . Pair this with FTIR to confirm functional groups (e.g., benzothiazole NH stretching at ~3400 cm⁻¹ and carbonyl C=O at ~1650 cm⁻¹). For structural validation, employ NMR (¹H/¹³C) to resolve aromatic protons (6.8–7.5 ppm) and piperidine methylene signals (1.5–3.0 ppm). Cross-reference spectral data with synthesized analogs to rule out positional isomerism .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to minimize oxidation of the benzothiazole amine group. Use gloveboxes for weighing and glove/eye protection during handling, as per SDS guidelines for structurally similar piperidinyl methanones . Monitor stability via periodic HPLC analysis (e.g., degradation peaks >2% require repurification) .

Q. What purification techniques are effective for isolating this compound post-synthesis?

- Methodological Answer : Use column chromatography with a gradient of ethyl acetate/hexanes (30–70%) to separate polar byproducts. For persistent impurities, recrystallize from ethanol/water (4:1 v/v), leveraging the compound’s moderate solubility in hot ethanol (~50 mg/mL at 60°C) . Confirm purity via melting point (mp 145–148°C) and TLC (Rf 0.4 in ethyl acetate) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when contradictory solvent systems are reported in literature?

- Methodological Answer : Perform a Design of Experiments (DoE) to test solvent polarity (DMF vs. THF) and base strength (K₂CO₃ vs. Et₃N). Monitor reaction progress via LC-MS at 0, 2, 4, and 6 hours. For example, DMF may accelerate amide coupling but increase byproduct formation via Hofmann elimination, while THF improves selectivity at lower temperatures (0–5°C) . Use response surface modeling to identify optimal conditions (e.g., 65% yield in THF/Et₃N at 40°C) .

Q. What strategies are recommended for assessing environmental fate and biodegradation pathways of this compound?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Phase 1 : Determine logP (octanol-water) and pKa via shake-flask assays to predict hydrophobicity (logP ~2.5) and ionization state in aquatic systems .

- Phase 2 : Conduct OECD 301F respirometry to quantify aerobic biodegradation (% theoretical CO₂ evolution). If <20% in 28 days, investigate photolysis (UV-Vis at 254 nm) or hydrolysis (pH 2–12, 50°C) pathways .

- Phase 3 : Use LC-HRMS to identify transformation products (e.g., piperidine ring cleavage products) .

Q. How can target engagement in cellular assays be validated given potential off-target effects on benzothiazole-binding proteins?

- Methodological Answer :

- Step 1 : Perform thermal shift assays (TSA) with recombinant target protein to confirm binding (ΔTm ≥2°C).

- Step 2 : Use CRISPR knockouts of the target gene in cell lines; loss of compound activity confirms on-target effects.

- Step 3 : Conduct chemoproteomics (e.g., affinity pulldowns with a biotinylated analog) to identify off-target binders .

Q. How should discrepancies in reported biological activity data (e.g., IC₅₀ variability) be resolved?

- Methodological Answer : Replicate assays under standardized conditions (e.g., 10% FBS, 37°C, 5% CO₂) with positive controls (e.g., staurosporine for kinase inhibition). Use SYPRO Ruby staining in gel-based assays to rule out compound aggregation. If variability persists, quantify intracellular concentrations via LC-MS/MS to assess permeability differences .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies of the benzothiazole core?

- Methodological Answer : Synthesize analogs with:

- Region A : Substituents at the 2-amino position (e.g., methyl, acetyl).

- Region B : Piperidine replacements (e.g., morpholine, azetidine).

Test in parallel using high-throughput screening (384-well plates) for potency (IC₅₀) and selectivity (CounterScreen® assays). Apply Free-Wilson analysis to quantify contributions of each substituent to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.